molecular formula C18H20O4 B13798180 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester

Cat. No.: B13798180
M. Wt: 300.3 g/mol
InChI Key: BAWGEKOJJBYDKL-UHFFFAOYSA-N
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Description

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester is unique due to its specific arrangement of methoxy groups and the benzoic acid methyl ester moiety

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoate

InChI

InChI=1S/C18H20O4/c1-20-15-11-8-13(9-12-15)7-10-14-5-4-6-16(21-2)17(14)18(19)22-3/h4-6,8-9,11-12H,7,10H2,1-3H3

InChI Key

BAWGEKOJJBYDKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)OC

Origin of Product

United States

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